molecular formula C10H12O3 B2439575 (S)-2-(benzyloxy)propanoic acid CAS No. 33106-32-0

(S)-2-(benzyloxy)propanoic acid

Cat. No. B2439575
CAS RN: 33106-32-0
M. Wt: 180.203
InChI Key: XWAVPOFYNPXXEL-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(S)-2-(benzyloxy)propanoic acid” is represented by the formula C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 . This information can be used to visualize the molecular structure using appropriate software or online tools.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(benzyloxy)propanoic acid” include a molecular weight of 180.20 g/mol . Other properties such as melting point, boiling point, and solubility are not specified in the sources retrieved.

Scientific Research Applications

  • Synthesis Applications :

    • (S)-2-(benzyloxy)propanoic acid is used in the synthesis of various organic compounds. For instance, it is employed as a precursor in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction (Enders, Berg, & Jandeleit, 2003).
  • Material Science :

    • In the field of materials science, (S)-2-(benzyloxy)propanoic acid is explored as a renewable building block. For example, phloretic acid, a derivative, is used in the development of polybenzoxazine, a class of thermosetting polymers, showcasing potential in sustainable material development (Trejo-Machin et al., 2017).
  • Medicinal Chemistry :

    • In medicinal chemistry, derivatives of (S)-2-(benzyloxy)propanoic acid have been synthesized and evaluated for their antimicrobial activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives show notable in vitro activity against various bacteria (Zhang et al., 2011).
  • Pharmaceutical Applications :

    • Certain derivatives of (S)-2-(benzyloxy)propanoic acid are investigated for their potential as pharmaceutical agents. For instance, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound has been studied, with some showing strong antimicrobial activities (Pund et al., 2020).
  • Catalysis and Organic Reactions :

    • The compound also finds application in catalysis and organic reactions. For example, in the study of oxidative cross-coupling of C(sp3)-H bonds with azole C(sp2)-H bonds, (S)-2-(benzyloxy)propanoic acid derivatives are used to access β-Azolyl Propanoic Acid Derivatives, which are common in biologically active molecules (Tan et al., 2017).
  • Analytical Chemistry :

    • In analytical chemistry, the enantioseparation of 2-(substituted phenyl)propanoic acids, including derivatives of (S)-2-(benzyloxy)propanoic acid, is studied using high-speed countercurrent chromatography. This research aids in understanding the influence of substituents on enantiorecognition in separation processes (Tong et al., 2016).
  • Green Chemistry :

    • The compound is also utilized in green chemistry applications. For instance, efficient synthesis methods involving (S)-2-(benzyloxy)propanoic acid derivatives are developed for producing compounds with antioxidant potential, highlighting the role of sustainable practices in chemical synthesis (Zaheer et al., 2015).

properties

IUPAC Name

(2S)-2-phenylmethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(benzyloxy)propanoic acid

Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
Name
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alkyl
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[Compound]
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phenylalkyl
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12 g
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250 mL
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27.2 g
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35 mL
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Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
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51.5 g
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375 mL
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500 mL
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solvent
Reaction Step Three

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